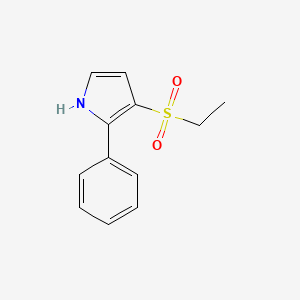

3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

3-ethylsulfonyl-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C12H13NO2S/c1-2-16(14,15)11-8-9-13-12(11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 |

InChI Key |

VQDXSKJHSOLPCF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(NC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 3 Ethylsulfonyl 2 Phenyl 1h Pyrrole

Mechanistic Pathways of Formation for the 3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole Moiety

The synthesis of the this compound core is not extensively documented, but its formation can be inferred from established pyrrole (B145914) synthesis methodologies and reactions involving sulfonyl groups. Plausible mechanistic pathways include the construction of the pyrrole ring with the substituents already in place or the introduction of the sulfonyl group onto a pre-existing 2-phenyl-1H-pyrrole scaffold.

One potential route is a variation of the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgnih.govorganic-chemistry.org For the target molecule, this would require a suitably substituted 1,4-dicarbonyl precursor, where one of the carbonyls is adjacent to a carbon bearing the ethylsulfonyl group and the other is adjacent to the phenyl group. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

Another viable approach is the direct sulfonylation of 2-phenyl-1H-pyrrole. While direct C-sulfonylation of pyrroles can be challenging due to the ring's sensitivity to strong acids and electrophiles, related methods have been reported for analogous compounds. For instance, the direct sulfonylation of 1-phenyl-1H-pyrrole with tosyl chloride using zinc oxide as a catalyst yields a mixture of the 2-tosyl and 3-tosyl isomers. mdpi.com A similar mechanism could be envisioned for the ethylsulfonylation of 2-phenyl-1H-pyrrole, likely proceeding through an electrophilic attack of an "EtSO2+" equivalent on the electron-rich pyrrole ring. The regioselectivity of this attack would be influenced by the directing effect of the C2-phenyl group.

Furthermore, synthetic strategies involving rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers provide a route to substituted pyrroles. organic-chemistry.orguctm.edu This pathway involves the formation of an α-imino rhodium carbene complex which then undergoes transannulation and elimination to form the pyrrole ring. organic-chemistry.org Adapting this method would require specifically chosen starting materials to yield the 2-phenyl and 3-ethylsulfonyl substitution pattern.

Electrophilic Aromatic Substitution Patterns on the Pyrrole and Phenyl Rings

The electrophilic aromatic substitution (SEAr) reactivity of this compound is dictated by the combined electronic effects of the pyrrole nitrogen, the C2-phenyl group, and the C3-ethylsulfonyl group. The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, with a preference for substitution at the C2 (α) position due to superior stabilization of the cationic intermediate (arenium ion). pearson.com

However, the substituents significantly modify this intrinsic reactivity.

The Ethylsulfonyl Group: As a strong electron-withdrawing group, the ethylsulfonyl moiety at the C3 position deactivates the pyrrole ring towards electrophilic attack. This deactivation is analogous to that observed in 1-(phenylsulfonyl)pyrrole, which is considerably less reactive than pyrrole itself. cdnsciencepub.com

The Phenyl Group: The phenyl group at the C2 position can act as either a weak activating or deactivating group via resonance and inductive effects.

The directing effects on the pyrrole ring are complex. In 1-(phenylsulfonyl)pyrrole, electrophilic acylation is directed to the C3 position, while other reactions like alkylation result in mixtures of 2- and 3-substituted products. researchgate.net For 3-alkyl-1-(phenylsulfonyl)pyrroles, Friedel-Crafts acetylation gives a mixture of isomers, with substitution occurring at the C5, C2, and C4 positions, demonstrating the nuanced interplay of steric and electronic factors. cdnsciencepub.com In the case of this compound, electrophilic attack would be expected to occur at the C5 position, which is furthest from the deactivating sulfonyl group and activated by the pyrrole nitrogen. The C4 position is also a possibility, though likely less favored.

Regarding the phenyl ring , the 2-(3-(ethylsulfonyl)-1H-pyrrol-2-yl) substituent will act as a director for electrophilic substitution. The pyrrole ring is generally considered electron-rich and can donate electron density to the attached phenyl ring. This would direct incoming electrophiles to the ortho and para positions of the phenyl ring. However, the deactivating effect of the ethylsulfonyl group on the pyrrole ring might diminish this directing ability.

| Reactant System | Electrophilic Reaction | Observed Regioselectivity | Reference |

|---|---|---|---|

| 1-(Phenylsulfonyl)pyrrole | Acetylation/Benzoylation | Strongly regiospecific to C3 | cdnsciencepub.com |

| 1-(Phenylsulfonyl)pyrrole | Friedel-Crafts tert-butylation | Gives 3-tert-butyl isomer | researchgate.net |

| 1-(Phenylsulfonyl)pyrrole | Friedel-Crafts ethylation | Mixture, mostly C2-ethylation | cdnsciencepub.com |

| 3-Alkyl-1-(phenylsulfonyl)pyrroles | Friedel-Crafts acetylation | Mixture of C5, C2, and C4 isomers | cdnsciencepub.com |

Nucleophilic Addition and Substitution Reactions Involving the Pyrrole Nucleus

Generally, the electron-rich pyrrole ring is resistant to nucleophilic attack. However, the presence of a potent electron-withdrawing group, such as the ethylsulfonyl moiety, can render the pyrrole nucleus susceptible to nucleophilic aromatic substitution (SNAr) or addition reactions.

The mechanism would likely involve the attack of a nucleophile at a carbon atom of the pyrrole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electron-withdrawing sulfonyl group, which stabilizes the complex and facilitates the reaction. Nucleophilic attack is most probable at the C2 or C5 positions. In a related system, the electron-withdrawing nitro group on a copper corrolate (a porphyrinoid containing pyrrole rings) activates the adjacent C2 carbon towards nucleophilic attack by carbanions. nih.gov This suggests that a nucleophile could potentially attack the C2-position of this compound, displacing the phenyl group, or add to the C5-position followed by protonation.

Reactivity of the Ethylsulfonyl Moiety within the Pyrrole Framework

The ethylsulfonyl group itself can participate in various chemical transformations, although its reactivity is influenced by its attachment to the pyrrole ring.

Reduction: The sulfonyl group can be reduced to a sulfinyl group or a sulfide (B99878) under strong reducing conditions.

Cleavage of the C-S Bond: While the carbon-sulfur bond in aryl sulfones is generally robust, cleavage can sometimes be achieved with potent reducing agents or under specific catalytic conditions.

Reactions at the α-Carbon: The protons on the α-carbon of the ethyl group (the CH2 adjacent to the SO2) are acidified by the strongly electron-withdrawing sulfonyl group. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles. This provides a pathway for further functionalization of the ethylsulfonyl side chain.

Studies on related pyrrole-fused benzosultams have shown that the N-SO2 bond can undergo cleavage in a process called trans-sulfonylation, providing access to (NH)-2-arylpyrroles with an ortho-sulfonamide functionality. rsc.org While this applies to an N-sulfonyl group, it highlights the potential for reactions involving the sulfonyl moiety in the broader context of pyrrole chemistry.

Intramolecular Cyclizations and Rearrangement Mechanisms

The specific arrangement of the phenyl and pyrrole rings in this compound offers the potential for intramolecular cyclization reactions, particularly if the phenyl ring is suitably substituted. For example, if the phenyl group contains an ortho-substituent with a nucleophilic or electrophilic character, it could potentially react with the pyrrole ring or the ethylsulfonyl group.

A relevant example is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which leads to the formation of new fused polycyclic systems. nih.gov An analogous radical- or metal-catalyzed cyclization could be envisioned for an ortho-halo derivative of this compound, leading to a fused pyrrolo[1,2-a]quinoline-type structure.

Rearrangements of sulfonylated pyrroles have also been observed. For instance, the synthesis and rearrangement of various pyrrolyl sulfides and sulfones have been studied, indicating the potential for migration of the sulfonyl group around the pyrrole ring under certain conditions, such as thermal or photochemical stimulation. acs.org

Synthesis of Structural Analogues and Derivatives of 3 Ethylsulfonyl 2 Phenyl 1h Pyrrole

Systematic Modifications at the Pyrrole (B145914) Nitrogen Atom (N-Substitution)

The nitrogen atom of the pyrrole ring in 3-(ethylsulfonyl)-2-phenyl-1H-pyrrole is a prime site for synthetic elaboration, allowing for the introduction of a wide range of substituents. These modifications are typically achieved through N-alkylation, N-arylation, and N-acylation reactions.

One of the most common methods for N-substitution is the Paal-Knorr pyrrole synthesis, which can be adapted to introduce substituents on the nitrogen atom by reacting a 1,4-dicarbonyl compound with a primary amine. Another versatile method is the Clauson-Kaas reaction, which involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines to yield N-substituted pyrroles.

N-acylation of the pyrrole ring can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base. This reaction introduces an acyl group onto the nitrogen atom, which can serve as a handle for further functionalization or to alter the electronic properties of the pyrrole ring.

Table 1: Examples of N-Substituted Derivatives of this compound

| Substituent at N1 | Synthetic Method | Precursors |

| Methyl | N-alkylation | This compound, Methyl iodide |

| Phenyl | N-arylation | This compound, Phenylboronic acid |

| Acetyl | N-acylation | This compound, Acetyl chloride |

| Benzoyl | N-acylation | This compound, Benzoyl chloride |

Variations in the Alkylsulfonyl Moiety and their Synthetic Implications

Modification of the ethylsulfonyl group at the 3-position of the pyrrole ring offers another avenue for structural diversification. These changes can range from simple alterations of the alkyl chain length to the introduction of more complex aryl or substituted alkyl groups. The synthesis of these analogues often involves the preparation of the desired sulfonyl chloride, which is then used in the synthesis of the pyrrole ring.

For instance, the synthesis of analogues with different alkylsulfonyl groups can be achieved by employing the corresponding alkanesulfonyl chlorides in the key cyclization step. The preparation of arylsulfonyl analogues follows a similar strategy, utilizing arylsulfonyl chlorides. These precursors can be synthesized from the corresponding sulfonic acids or their salts.

Table 2: Synthetic Approaches to Vary the Sulfonyl Moiety

| Sulfonyl Group | Synthetic Strategy | Key Reagents |

| Methylsulfonyl | Cyclization with methanesulfonyl chloride | Methanesulfonyl chloride |

| Propylsulfonyl | Cyclization with propanesulfonyl chloride | Propanesulfonyl chloride |

| Phenylsulfonyl | Cyclization with benzenesulfonyl chloride | Benzenesulfonyl chloride |

| p-Tolylsulfonyl | Cyclization with p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride |

Derivatization and Functionalization of the Phenyl Group at Position 2

The phenyl group at the 2-position of the pyrrole core is amenable to a variety of functionalization reactions, enabling the introduction of substituents that can profoundly influence the molecule's properties. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Reactions such as the Suzuki-Miyaura coupling allow for the introduction of new aryl or heteroaryl groups by coupling the 2-phenylpyrrole derivative (potentially as a boronic acid or ester) with a suitable coupling partner. The Heck reaction can be employed to introduce alkenyl substituents, while the Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing various amino groups. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Direct electrophilic aromatic substitution on the phenyl ring is also a viable strategy, although the regioselectivity can be influenced by the existing substituents on the pyrrole ring.

Table 3: Functionalization of the 2-Phenyl Group via Palladium-Catalyzed Cross-Coupling

| Reaction Type | Substituent Introduced | Typical Reagents |

| Suzuki-Miyaura | Aryl, Heteroaryl | Arylboronic acid, Pd catalyst, Base |

| Heck | Alkenyl | Alkene, Pd catalyst, Base |

| Buchwald-Hartwig | Amino | Amine, Pd catalyst, Base |

| Sonogashira | Alkynyl | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base |

Incorporation of Additional Heterocyclic Rings into the Core Structure

Fusing additional heterocyclic rings to the this compound scaffold can lead to the formation of complex, polycyclic systems with unique three-dimensional structures. The synthesis of such compounds often involves multi-step sequences where the pyrrole core is first functionalized with appropriate reactive groups that can then participate in a subsequent cyclization reaction.

For example, the synthesis of pyrrolopyridines can be achieved by introducing functional groups on the pyrrole ring that can undergo condensation or cyclization with a suitable three-carbon unit. Similarly, the construction of pyrrolopyrimidines often involves the annulation of a pyrimidine (B1678525) ring onto the pyrrole core, which can be accomplished by reacting a suitably substituted aminopyrrole with a 1,3-dielectrophile. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Table 4: Synthesis of Fused Heterocyclic Analogues

| Fused Ring System | General Synthetic Approach | Key Intermediates |

| Pyrrolopyridine | Annulation of a pyridine (B92270) ring | Functionalized pyrrole with reactive side chains |

| Pyrrolopyrimidine | Condensation with a pyrimidine precursor | Aminopyrrole derivatives |

| Pyrrolotriazine | Cyclization with a triazine precursor | Hydrazinopyrrole derivatives |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is an area of growing interest, particularly when the target molecules possess stereogenic centers or exhibit axial chirality. Asymmetric catalysis is a key strategy to achieve high enantioselectivity in these syntheses.

Chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, can be employed to control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.netresearchgate.net For instance, an asymmetric Paal-Knorr reaction catalyzed by a chiral phosphoric acid could potentially be used to construct the pyrrole ring enantioselectively. rsc.org The synthesis of atropisomeric analogues, where restricted rotation around a single bond leads to chirality, can also be achieved using stereoselective methods. nih.gov

Further research is needed to develop efficient and practical stereoselective syntheses for a wide range of chiral analogues of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylsulfonyl 2 Phenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole, the spectrum is expected to show distinct signals for the ethyl, phenyl, and pyrrole (B145914) ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The five protons of the phenyl group would likely appear as a complex multiplet in the aromatic region. The two protons on the pyrrole ring (at positions 4 and 5) would appear as doublets, coupled to each other. The N-H proton of the pyrrole ring typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. ipb.ptresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would be expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule (two for the ethyl group, six for the phenyl ring, and four for the pyrrole ring). The chemical shifts are influenced by the local electronic environment; for instance, the pyrrole carbon atom bonded to the electron-withdrawing ethylsulfonyl group (C3) would be significantly deshielded and appear at a lower field compared to the other pyrrole carbons. ipb.ptresearchgate.net

2D NMR Techniques: To unequivocally assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, confirming, for example, the connectivity within the ethyl group and between the H4 and H5 protons of the pyrrole ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole-NH | 8.5 - 9.5 (broad s) | - |

| Pyrrole-C2 | - | ~130 |

| Pyrrole-C3 | - | ~125 |

| Pyrrole-H4 | 6.8 - 7.0 (d) | ~115 |

| Pyrrole-H5 | 6.5 - 6.7 (d) | ~120 |

| Phenyl-C (ipso) | - | ~132 |

| Phenyl-CH (o, m, p) | 7.2 - 7.6 (m) | 128 - 130 |

| SO₂-CH₂ | 3.1 - 3.3 (q) | ~50 |

| SO₂-CH₂-CH₃ | 1.2 - 1.4 (t) | ~15 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar bonds. For this compound, the most characteristic absorption bands would be from the N-H and S=O bonds. A sharp, medium-intensity peak is expected around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. researchgate.net The ethylsulfonyl group would be identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.org Other expected peaks include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing stronger signals for non-polar, symmetric bonds. It would be particularly effective for observing the C=C stretching vibrations of the phenyl and pyrrole rings.

Table 2: Predicted Principal Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyrrole N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Sulfone S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfone S=O | Symmetric Stretch | 1120 - 1160 | Strong |

| C-S | Stretch | 650 - 750 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF) are used to determine the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C₁₂H₁₃NO₂S), the calculated monoisotopic mass of the neutral molecule is 235.0667 u. HRMS would be expected to detect the [M+H]⁺ ion at m/z 236.0745, confirming the elemental composition with high precision. rsc.org

Fragmentation Analysis: By inducing fragmentation of the parent ion (MS/MS), a characteristic pattern is produced that offers insights into the molecule's structure. The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring. nih.gov For the title compound, likely fragmentation pathways could include:

Loss of the ethyl radical (•C₂H₅) from the sulfonyl group.

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfones.

Cleavage of the C-S bond, leading to fragments corresponding to the ethylsulfonyl moiety and the 2-phenylpyrrole moiety.

Fission of the bond between the phenyl and pyrrole rings. nih.gov

Table 3: Predicted Major Ions in ESI-MS Fragmentation Analysis

| m/z (Predicted) | Ion | Description |

| 236.0745 | [M+H]⁺ | Protonated molecular ion |

| 207.0323 | [M-C₂H₅]⁺ | Loss of ethyl group |

| 172.0816 | [M+H-SO₂]⁺ | Loss of sulfur dioxide |

| 144.0813 | [C₉H₁₀N]⁺ | 2-Phenylpyrrole fragment after C-S bond cleavage |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and torsional angles.

A key structural parameter that would be determined is the dihedral angle between the planes of the pyrrole and phenyl rings, which is influenced by steric hindrance between the substituents at the C2 and C3 positions. nih.gov The analysis would also reveal the geometry around the sulfur atom of the sulfonyl group. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds between the pyrrole N-H donor and the sulfonyl oxygen acceptors of neighboring molecules, which could lead to the formation of chains or sheets in the crystal lattice. nih.govmdpi.com

Application of Advanced Spectroscopic Methods for Conformational Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic methods can be used to study its dynamic behavior and preferred conformations in solution.

The primary conformational flexibility in this compound involves rotation around the C2-phenyl and C3-sulfonyl single bonds. Variable-temperature NMR studies can reveal information about the energy barriers to these rotations. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for chemically non-equivalent protons (e.g., on the phenyl ring) might be observed.

Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt For instance, a NOESY experiment could reveal correlations between the ortho-protons of the phenyl ring and the H4 proton of the pyrrole ring, or between the methylene protons of the ethyl group and the phenyl ring protons. Such data provides direct evidence for the time-averaged preferred conformation of the molecule in solution. These experimental findings are often complemented by computational modeling to map the potential energy surface and identify low-energy conformers.

Computational Chemistry and Theoretical Investigations of 3 Ethylsulfonyl 2 Phenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule from first principles. rsc.orgmdpi.com These methods solve the Schrödinger equation or its density-based equivalent to determine the electronic structure and energy of the molecule. For 3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole, DFT, particularly using hybrid functionals like B3LYP, would be a common choice due to its balance of accuracy and computational cost in studying organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Conformational Space Analysis

Geometry optimization is a crucial first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A conformational space analysis would also be essential to identify various stable conformers, particularly concerning the rotation around the C-S bond of the ethylsulfonyl group and the C-C bond connecting the phenyl and pyrrole (B145914) rings. This analysis helps in understanding the flexibility of the molecule and identifying the global minimum energy structure, which is crucial for subsequent calculations.

| Parameter | Value |

|---|---|

| Bond Length (C-S) | Data not available |

| Bond Length (S=O) | Data not available |

| Bond Angle (O=S=O) | Data not available |

| Dihedral Angle (Pyrrole-Phenyl) | Data not available |

Electronic Structure Characterization (HOMO-LUMO Gaps, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis)

The electronic structure of this compound can be characterized by several key descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular interactions. mdpi.comnih.govresearchgate.net It provides insights into the delocalization of electron density between filled and unfilled orbitals, which can explain the stability arising from hyperconjugation and charge delocalization within the molecule. researchgate.net

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. This allows for the calculation of activation energies, providing insights into the kinetics and feasibility of a proposed reaction pathway. researchgate.net Such studies are crucial for understanding the synthesis and reactivity of the compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.net For this compound, an MD simulation would involve solving Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and flexes at a given temperature and pressure.

MD simulations are particularly useful for exploring the effects of the solvent on the molecule's conformation and dynamics. researchgate.netresearchgate.netasianresassoc.org By explicitly including solvent molecules in the simulation, one can observe how they interact with the solute and influence its behavior, providing a more realistic model of the molecule in solution.

In Silico Docking Studies for Investigating Molecular Interactions

In silico docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. mdpi.comnih.govnih.gov If this compound were to be investigated for potential biological activity, docking studies would be performed to understand how it might interact with the active site of a target protein. These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for drug design and discovery. nih.gov

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Types of Interactions | Data not available |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govnih.gov The calculated vibrational frequencies from a DFT analysis can be correlated with experimental IR spectra to aid in the assignment of spectral bands. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which can then be compared to experimental UV-Visible absorption spectra. nih.gov

Molecular Interactions and Engagement with Biological Macromolecules: a Mechanistic Focus

Investigation of Specific Binding Modes with Protein Targets (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The molecular architecture of 3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole suggests the potential for multiple modes of interaction with protein targets. The 2-phenyl-1H-pyrrole core provides a scaffold capable of engaging in hydrophobic interactions and π-stacking. The phenyl ring can interact with aromatic residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket, while the pyrrole (B145914) ring can also participate in π-π stacking.

The ethylsulfonyl group is a key feature that likely governs the compound's binding specificity and affinity. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with suitable donor residues like arginine, lysine, and asparagine in a protein's active site. Furthermore, the entire ethylsulfonyl moiety can participate in van der Waals interactions.

Molecular modeling studies on related 2-phenyl-1H-pyrrole-3-carboxamide derivatives have revealed specific binding modes. For instance, in the development of 5-HT6 receptor antagonists, a 3-chlorophenylsulfonyl moiety at the N1 position of the pyrrole was found to be a key structural requirement for high affinity, suggesting its interaction with a hydrophobic region of the receptor. acs.org Similarly, molecular docking studies of other pyrrole derivatives have highlighted the importance of hydrophobic and hydrogen bonding interactions in their binding to enzymes like cyclooxygenase (COX). nih.gov

Table 1: Potential Molecular Interactions of this compound with Protein Residues

| Interaction Type | Structural Moiety of Compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Ethylsulfonyl group (oxygen atoms) | Arginine, Lysine, Asparagine, Glutamine, Serine, Threonine, Tyrosine |

| Hydrophobic Interactions | Phenyl ring, Ethyl group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| π-Stacking | Phenyl ring, Pyrrole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Ligand-Receptor Interaction Profiling through Biophysical Techniques

A variety of biophysical techniques are instrumental in characterizing the interactions between a ligand like this compound and its biological targets. While specific data for this compound is unavailable, the application of these techniques to analogous compounds provides a framework for its potential analysis.

Isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This would provide a complete thermodynamic profile of the interaction. Surface plasmon resonance (SPR) is another powerful technique that can measure the kinetics of binding, providing association (kon) and dissociation (koff) rate constants.

Nuclear magnetic resonance (NMR) spectroscopy, particularly techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the specific parts of the ligand that are in close contact with the receptor and map the binding site on the protein, respectively. X-ray crystallography of the ligand-protein complex would offer the most detailed atomic-level view of the binding mode, confirming the specific interactions predicted by molecular modeling.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

The 2-phenyl-1H-pyrrole scaffold is present in known enzyme inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov The mechanism of inhibition by such compounds often involves blocking the enzyme's active site, preventing the substrate from binding.

For this compound, the ethylsulfonyl group could play a crucial role in its inhibitory mechanism. Molecular docking studies of pyrrole derivatives targeting enzymes like carbonic anhydrase have shown that the sulfonamide moiety can bind to the zinc ion in the active site, a common mechanism for this class of inhibitors. nih.gov While the ethylsulfonyl group in the target compound is not a sulfonamide, its ability to act as a strong hydrogen bond acceptor could allow it to anchor the molecule within the active site, leading to potent inhibition.

Kinetic studies would be essential to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). For example, studies on 1,3-diaryl-pyrrole derivatives as butyrylcholinesterase inhibitors revealed a mixed competitive mode of inhibition. nih.gov

Table 2: Potential Enzyme Targets for Phenylpyrrole Sulfonyl Derivatives

| Enzyme Family | Potential Role of Phenylpyrrole Scaffold | Potential Role of Ethylsulfonyl Group |

| Kinases | Hydrophobic interactions with the ATP-binding site | Hydrogen bonding with hinge region residues |

| Cyclooxygenases (COX) | Occupying the hydrophobic channel of the active site | Interacting with polar residues at the active site entrance |

| Carbonic Anhydrases | Providing a scaffold for positioning the inhibitory group | Interacting with the zinc ion or active site residues |

| Cholinesterases | π-stacking interactions with aromatic residues in the active site gorge | Orienting the molecule for optimal binding |

Analysis of Interactions with Nucleic Acids and Other Biomolecules (if relevant for pyrrole scaffolds)

Pyrrole-containing polyamides are well-known for their ability to bind to the minor groove of DNA in a sequence-specific manner. nih.gov These interactions are primarily driven by hydrogen bonding between the amide groups of the polyamide and the bases on the floor of the minor groove, as well as van der Waals contacts.

While this compound is not a polyamide, the pyrrole ring itself is a planar aromatic system that could potentially intercalate between DNA base pairs, although this is less likely than minor groove binding for this class of molecules. The phenyl and ethylsulfonyl groups would influence the specificity and strength of any such interaction. The ethylsulfonyl group, with its polar nature, could potentially interact with the phosphate (B84403) backbone of DNA. However, without experimental data, the relevance of nucleic acid interactions for this specific compound remains speculative. Disturbances in the production of tetrahydrofolate by sulfonamide-type drugs can lead to abnormalities in DNA by limiting the methyl groups available for methylation, which can hinder DNA synthesis. nih.gov

Role of the Ethylsulfonyl Group in Modulating Molecular Recognition

The ethylsulfonyl group is a critical determinant of the molecular recognition properties of this compound. Its primary role is likely to act as a strong hydrogen bond acceptor through its two oxygen atoms. This directional and specific interaction can significantly enhance the binding affinity and selectivity of the compound for its target protein.

Furthermore, the presence of the sulfonyl group introduces a significant dipole moment into the molecule, which can influence its long-range electrostatic interactions with a biological target. The ethyl group attached to the sulfur atom can participate in hydrophobic or van der Waals interactions, further refining the binding profile.

In the context of structure-activity relationship (SAR) studies of related sulfonamide-bearing pyrrole derivatives, modifications to the group attached to the sulfonyl moiety have been shown to dramatically affect biological activity. nih.govnih.gov This highlights the importance of the steric and electronic properties of this part of the molecule in achieving optimal molecular recognition. The replacement of a carbonyl group with a sulfone is a known strategy in medicinal chemistry, as the sulfonyl group can act as a bioisostere, potentially leading to improved pharmacokinetic or pharmacodynamic properties. mdpi.com

Structure Activity Relationship Sar Studies of 3 Ethylsulfonyl 2 Phenyl 1h Pyrrole Analogues: Mechanistic Insights

Influence of Phenyl Ring Substitutions on Molecular Interaction Profiles

Generally, the introduction of small, lipophilic, and electron-withdrawing groups at the para position of the phenyl ring is favorable for activity. For instance, in related heterocyclic structures, substituting the phenyl ring with halogen atoms like chlorine or fluorine can enhance hydrophobic interactions and improve biological potency. mdpi.com The presence of two chlorine atoms on a pyrrole (B145914) heterocycle has been shown to increase hydrophobic interactions within the adenine (B156593) pocket of certain enzymes. mdpi.com Conversely, bulky electron-withdrawing groups such as nitro (NO2) and trifluoromethyl (CF3) can sometimes lead to inactive compounds, suggesting steric hindrance may play a role. mdpi.com

Electron-donating groups, such as methoxy (B1213986) (OCH3) or methyl (CH3), can also influence activity, though their effects are highly dependent on the specific target. These groups can alter the electron density of the phenyl ring, affecting its ability to participate in π-stacking or cation-π interactions. The position of the substituent is equally critical; a substituent at the meta position may project into a different region of the binding pocket compared to one at the para position, leading to different effects on activity. mdpi.com

| Compound | Substitution (R) on Phenyl Ring | IC₅₀ (µM) | Key Interaction Type |

|---|---|---|---|

| Analogue 1a | H (Unsubstituted) | 15.2 | Baseline hydrophobic |

| Analogue 1b | 4-Cl | 5.8 | Enhanced hydrophobic, halogen bonding |

| Analogue 1c | 4-F | 7.1 | Enhanced hydrophobic, H-bond acceptor |

| Analogue 1d | 4-CH₃ | 12.5 | Hydrophobic |

| Analogue 1e | 4-OCH₃ | 18.9 | Potential steric clash, H-bond acceptor |

| Analogue 1f | 3,4-diCl | 2.3 | Strong hydrophobic interactions |

Impact of Ethylsulfonyl Group Modifications on Target Engagement

The ethylsulfonyl group at the 3-position of the pyrrole ring is a key functional moiety. The sulfonyl (SO₂) group is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity and solubility. Modifications to this group can drastically alter target engagement.

Changing the alkyl group from ethyl to methyl or propyl can probe the size of the corresponding binding pocket. A shorter chain (methyl) might not fully occupy the pocket, leading to weaker binding, while a longer chain (propyl) could introduce steric clashes. The optimal length depends on the specific topology of the target protein.

Bioisosteric replacement is a common strategy to fine-tune a molecule's properties while retaining its key binding features. rroij.comopenaccessjournals.com The sulfonyl group can be replaced with other hydrogen bond acceptors like a sulfonamide (-SO₂NH₂) or a carboxamide (-CONH₂). A sulfonamide introduces a hydrogen bond donor (the N-H), which could form an additional stabilizing interaction with the target, potentially increasing potency. nih.gov However, such changes also affect the acidity, electronics, and conformational flexibility of the molecule, which must be carefully considered. openaccessjournals.com

| Compound | Modification at Position 3 | IC₅₀ (µM) | Rationale for Change in Activity |

|---|---|---|---|

| Parent | -SO₂CH₂CH₃ (Ethylsulfonyl) | 15.2 | Baseline |

| Analogue 2a | -SO₂CH₃ (Methylsulfonyl) | 25.4 | Suboptimal pocket filling |

| Analogue 2b | -SO₂NH₂ (Sulfonamide) | 8.9 | Additional H-bond donor interaction |

| Analogue 2c | -CONHCH₃ (N-Methylcarboxamide) | 35.1 | Altered geometry and electronic profile |

| Analogue 2d | -P(O)(OH)₂ (Phosphonic acid) | 42.6 | Increased polarity, potential charge repulsion |

Effects of Pyrrole Ring Derivatization on Molecular Recognition and Mechanistic Pathways

The pyrrole ring itself is a crucial part of the pharmacophore, acting as a relatively planar scaffold and participating in various interactions. researchgate.net Its N-H group can act as a hydrogen bond donor, a key interaction for many pyrrole-based drugs. researchgate.net

Derivatization at the N-1 position of the pyrrole ring significantly impacts its properties. Alkylation or arylation at this position, for example by adding a benzyl (B1604629) group, removes the hydrogen bond donating capability but can introduce new, favorable van der Waals or hydrophobic interactions in another region of the binding site. nih.gov In some cases, adding a benzoyl group to the pyrrole nitrogen has been shown to yield higher potency than a sulfonyl or carbamoyl (B1232498) moiety. nih.gov

Substitutions at the C4 and C5 positions can also modulate activity. Adding small alkyl or halogen groups can influence the molecule's orientation within the binding site and affect its metabolic stability. mdpi.com Fusing another ring to the pyrrole, creating a pyrrolopyrimidine or other bicyclic system, can rigidify the structure and extend its interactions into adjacent pockets, often leading to enhanced potency and selectivity. researchgate.net

Positional Isomerism and Stereochemical Considerations in Ligand-Target Interactions

The specific arrangement of substituents on the pyrrole-phenyl scaffold is critical for proper alignment with the target's binding site. Positional isomerism, where substituents are moved to different positions on the rings, often leads to dramatic changes in biological activity. nih.gov For example, moving the ethylsulfonyl group from the C3 to the C4 position of the pyrrole ring would alter the spatial relationship between the key hydrogen bond acceptor (the sulfonyl group) and the hydrophobic phenyl group. This would require a different binding mode and would likely result in a significant loss or gain of activity, depending on the target's architecture. Similarly, shifting the phenyl group from C2 to another position would fundamentally change the molecule's shape and interaction profile.

While the parent compound, 3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole, is achiral, the introduction of substituents can create stereocenters. For instance, modifying the ethyl group of the sulfonyl moiety or adding a chiral substituent to the phenyl or pyrrole rings would result in enantiomers. It is well-established that enantiomers can have vastly different pharmacological activities, as biological targets like enzymes and receptors are themselves chiral. nih.gov Therefore, if chiral analogues are synthesized, it is essential to separate and test each stereoisomer individually to identify the more active "eutomer."

Computational Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to understand and predict the SAR of this compound analogues, accelerating the design of new, more potent compounds. researchgate.netmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For this class of compounds, docking studies can visualize how the 2-phenyl ring fits into a hydrophobic pocket, how the 3-ethylsulfonyl group interacts with polar residues, and how the pyrrole N-H forms hydrogen bonds. nih.govnih.gov By comparing the docking poses of different analogues, researchers can rationalize observed activity differences and prioritize the synthesis of new compounds with predicted improved binding. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Various molecular descriptors, representing steric, electronic, and hydrophobic properties, are calculated for each analogue. researchgate.net Statistical methods are then used to build a model that correlates these descriptors with activity (e.g., IC₅₀). A robust QSAR model can predict the activity of novel, yet-to-be-synthesized analogues, guiding medicinal chemistry efforts toward more promising structures. mdpi.com

Advanced Research Directions and Future Perspectives in 3 Ethylsulfonyl 2 Phenyl 1h Pyrrole Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of highly substituted pyrroles, such as 3-(Ethylsulfonyl)-2-phenyl-1H-pyrrole, often presents significant challenges regarding regioselectivity and functional group tolerance. Future research will likely focus on developing more efficient and sustainable synthetic routes that move beyond traditional multi-step sequences.

Key areas for development include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies could be leveraged to construct the 2-phenyl-3-sulfonylpyrrole core. For instance, a pre-functionalized pyrrole (B145914) bearing a halogen at the 3-position could undergo a copper- or palladium-catalyzed coupling reaction with sodium ethanesulfinate. Alternatively, a C-H functionalization approach could directly install the ethylsulfonyl group onto a 2-phenyl-1H-pyrrole precursor, offering a more atom-economical route.

[3+2] Cycloaddition Strategies: The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an activated alkene, is a powerful tool for creating substituted pyrroles. nih.gov Future work could adapt this methodology by designing novel α,β-unsaturated sulfones to serve as the Michael acceptor, which upon reaction with a suitable isocyanide would directly yield the desired 3-sulfonylpyrrole scaffold. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions offer mild and efficient pathways for forming complex molecules. A potential strategy could involve the photocatalytic reaction of a suitable diene with an ethylsulfonyl radical source, followed by cyclization and aromatization to form the pyrrole ring. nih.gov This approach could provide access to novel analogues under environmentally benign conditions.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Precursors | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Palladium-Catalyzed Sulfonylation | 3-Bromo-2-phenyl-1H-pyrrole, Sodium ethanesulfinate | High functional group tolerance, well-established catalytic systems. | Harsh reaction conditions may be required, potential for catalyst poisoning by sulfur. |

| Van Leusen [3+2] Cycloaddition | Phenyl-substituted α,β-unsaturated ethyl sulfone, Isocyanoacetate derivative | Direct formation of the substituted pyrrole core, good regioselectivity. nih.gov | Synthesis of the specific α,β-unsaturated sulfone precursor may be complex. |

| Photoredox-Mediated Cyclization | Substituted 1,5-dienes, Ethylsulfonyl radical source | Mild reaction conditions, high potential for novel reactivity. nih.gov | Control of regioselectivity during radical addition and cyclization. |

Exploration of Unconventional Reactivity and Transformations

The unique electronic nature of the this compound core, influenced by the electron-withdrawing sulfonyl group and the aromatic phenyl substituent, suggests a rich and underexplored reactivity profile.

Future research directions could include:

Selective C-H Functionalization: Investigating the selective functionalization of the C-4 and C-5 positions of the pyrrole ring would enable the rapid generation of a library of derivatives. The directing effect of the N-H, phenyl, and ethylsulfonyl groups could be exploited using transition-metal catalysis to install new substituents with high regioselectivity.

Dearomatization Reactions: Exploring the dearomatization of the pyrrole ring through cycloaddition or reduction pathways could lead to novel three-dimensional molecular scaffolds. The electron-deficient nature of the ring, enhanced by the sulfonyl group, may facilitate reactions with electron-rich dienes or nucleophiles.

Transformations of the Ethylsulfonyl Group: The sulfonyl moiety is not merely a passive substituent. It can participate in various transformations, such as the Julia-Kocienski olefination after conversion to a suitable derivative, or it could be used as a leaving group in nucleophilic aromatic substitution reactions under specific conditions.

High-Throughput Screening for Molecular Recognition Elements (mechanistic focus)

High-throughput screening (HTS) offers a rapid method for identifying molecules that interact with specific biological targets. wikipedia.org A mechanistic-focused HTS campaign for this compound and its derivatives could uncover novel molecular recognition elements.

A potential HTS workflow could be designed as follows:

Library Generation: A focused library of analogues would be synthesized, varying the substituents at the N-1, C-4, and C-5 positions, as well as on the phenyl ring.

Assay Development: A primary assay would be developed to measure the compound's ability to disrupt a specific protein-protein interaction or inhibit an enzyme of interest. Fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) assays are suitable for this purpose. cdnsciencepub.com

Primary Screen and Hit Identification: The library would be screened at a single concentration to identify "hits" that show activity above a certain threshold. technologynetworks.com

Mechanism-Centric Counterscreens: To eliminate false positives and understand the mechanism of action, a series of counterscreens would be employed. nih.gov This could include assays to detect compound aggregation, non-specific reactivity, or interference with the detection technology. nih.gov For example, a detergent-based counterscreen can identify inhibitors that function through aggregation. nih.gov

A crucial aspect of this approach is the detailed mechanistic analysis of the initial hits to ensure they represent genuine and specific molecular recognition events. nih.gov

Integration of Advanced Computational Modeling for Rational Design

Computational chemistry provides powerful tools for understanding molecular properties and guiding the rational design of new compounds with desired characteristics. mdpi.com For this compound, a multi-faceted computational approach would be highly beneficial.

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and bond orders. researchgate.net This information can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of its reactivity.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the preferred binding orientation of this compound within the active site. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimation of the compound's affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues with corresponding biological activity data is available, QSAR models can be developed. nih.gov These models establish a mathematical relationship between the structural features of the molecules and their activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective derivatives. nih.gov

Table 2: Proposed Computational Workflow for Rational Design

| Computational Method | Objective | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. | Maps of electrostatic potential, HOMO/LUMO energies, predicted sites of reaction. |

| Molecular Docking | Predict binding mode to a biological target. | Preferred binding orientation, key intermolecular interactions (e.g., hydrogen bonds, pi-stacking). nih.gov |

| Molecular Dynamics (MD) Simulations | Assess binding stability and affinity. | Root-mean-square deviation (RMSD) of the ligand, calculation of binding free energy. |

| QSAR Modeling | Guide lead optimization. | Predictive models for biological activity based on molecular descriptors. nih.gov |

Synergistic Application of Multiple Advanced Analytical Techniques

A comprehensive understanding of this compound and its derivatives requires the synergistic use of multiple advanced analytical techniques for unambiguous structure elucidation and characterization.

Multidimensional NMR Spectroscopy: While 1D ¹H and ¹³C NMR are standard, 2D techniques like COSY, HSQC, and HMBC are essential for confirming the connectivity of the molecule, especially for more complex derivatives. numberanalytics.com Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, helping to determine the preferred conformation of the phenyl and ethylsulfonyl groups relative to the pyrrole ring. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirming the identity of synthesized compounds. mdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are well-suited for analyzing sulfonyl-containing compounds. nih.govcapes.gov.br Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can provide further structural information. cdnsciencepub.com

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides definitive proof of the molecular structure in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and the three-dimensional arrangement of the atoms, providing invaluable data for validating computational models.

The integration of these techniques provides a powerful toolkit for the unequivocal characterization of novel compounds derived from the this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(ethylsulfonyl)-2-phenyl-1H-pyrrole, and how are intermediates purified?

- Answer : The compound is synthesized via sulfonation of pyrrole derivatives using chlorosulfonic acid in acetonitrile, followed by ethylsulfonyl group introduction. For example, ethyl pyrrole-2-carboxylates are sulfonated at the C-3 position under neat chlorosulfonic acid conditions . Purification often involves flash chromatography (e.g., hexane:EtOAc gradients) or recrystallization from methanol, with yields ranging from 49% to 89% depending on substituents . Key intermediates are monitored via -NMR (e.g., δ 7.1–8.4 ppm for aromatic protons) and ESIMS (e.g., m/z 494.1 for M+1) .

Q. How is structural characterization of this compound performed, and what spectral data are critical?

- Answer : -NMR (400 MHz, DMSO-d6) reveals distinct peaks for the ethylsulfonyl group (δ 1.17–1.25 ppm for CH, δ 3.2–4.2 ppm for CH) and aromatic protons (δ 7.4–8.4 ppm). ESIMS confirms molecular weight (e.g., m/z 475.2 for M+1), while IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm) . X-ray crystallography may resolve regioselectivity ambiguities in substituted analogs .

Q. What reaction conditions optimize the sulfonation of pyrrole derivatives to avoid side products?

- Answer : Sulfonation with chlorosulfonic acid in acetonitrile at 0–25°C minimizes side reactions (e.g., over-sulfonation). Excess reagent (1.2–1.5 eq.) and controlled reaction times (2–24 hours) improve regioselectivity for C-3 substitution . Quenching with 5% NaOH and repeated aqueous washes remove residual acid .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfonation in pyrrole systems, and what mechanistic insights explain contradictions in literature?

- Answer : Earlier studies incorrectly assigned C-2 sulfonation due to harsh conditions (e.g., SO-pyridine complex), but modern protocols using chlorosulfonic acid in polar aprotic solvents favor C-3 substitution via electrophilic aromatic substitution. DFT calculations suggest that electron-donating groups (e.g., ethylsulfonyl) deactivate C-2, directing sulfonation to C-3 . Discrepancies in older literature arise from inadequate spectroscopic resolution and misassignment of NMR signals .

Q. What strategies resolve contradictions in biological activity data for 3-(ethylsulfonyl)pyrrole derivatives across studies?

- Answer : Variability in bioactivity (e.g., pesticide vs. anticancer effects) stems from substituent-dependent interactions. For example, 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives show insecticidal activity due to sulfonyl group interactions with acetylcholine receptors, while trifluoromethylphenyl analogs exhibit antitumor properties via kinase inhibition . Cross-study comparisons require standardized assays (e.g., IC in HepG2 cells) and SAR analysis .

Q. How can computational methods predict the reactivity of this compound in complex synthetic pathways?

- Answer : Density functional theory (DFT) models assess electrophilicity at the pyrrole ring, predicting reactivity in cross-coupling or nucleophilic substitution reactions. For instance, Fukui indices highlight C-4 as a nucleophilic hotspot, enabling selective functionalization (e.g., aroylation at C-4 with 85–98% yields) . MD simulations further validate solvent effects on reaction trajectories .

Q. What experimental designs validate the proposed mechanisms of sulfonyl group participation in catalytic cycles?

- Answer : Isotopic labeling (e.g., -ethylsulfonyl) tracks sulfonyl group transfer in cross-coupling reactions. Kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps, while Hammett plots correlate substituent effects with reaction rates . Control experiments with sulfonyl-free analogs confirm the group’s role in stabilizing transition states .

Methodological Considerations

- Contradiction Analysis : Conflicting data on sulfonation regioselectivity are resolved by comparing reaction conditions (e.g., solvent polarity, temperature) and spectroscopic validation .

- Data Reproducibility : Ensure consistent purity (>95% by HPLC) and characterize intermediates at each synthetic step to avoid batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.